molecular formula C9H19ClN2O2 B1292838 (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS No. 944716-73-8

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Cat. No. B1292838
M. Wt: 222.71 g/mol
InChI Key: LMSDLVWKLIICSU-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first paper describes the synthesis of a complex amino diester from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . This method could potentially be adapted for the synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, as it involves the creation of chiral centers and the introduction of amino groups. The second paper discusses a gold-catalyzed formal [3+2] cycloaddition to synthesize fully substituted 2-aminopyrroles . While the target molecule is not a pyrrole, the principles of cycloaddition could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride would include several functional groups, such as an amino group, a hydroxyl group, and a cyclopropyl ring. The stereochemistry is also important, as indicated by the (2S,3S) notation. The papers provided do not directly analyze the molecular structure of this compound, but they do deal with the synthesis and stereochemistry of complex organic molecules, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex molecules with multiple chiral centers are intricate and require precise control over reaction conditions and stereochemistry. The first paper's use of a Diels-Alder reaction, which is a [4+2] cycloaddition, is a powerful tool in organic synthesis that can help construct cyclic structures with high stereocontrol . The second paper's gold-catalyzed [3+2] cycloaddition is another example of a reaction that can create complex molecules with specific substitution patterns . These reactions are likely to be relevant when considering the synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride would be influenced by its functional groups and stereochemistry. The presence of an amino group and a hydroxyl group suggests that the compound would exhibit hydrogen bonding, affecting its solubility and boiling point. The cyclopropyl group could impart strain to the molecule, influencing its reactivity. The papers do not provide specific data on the physical and chemical properties of the compound , but the methodologies described could be used to synthesize the compound and subsequently study its properties .

Scientific Research Applications

Enantioselective Synthesis

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide has been studied for its role in enantioselective synthesis, particularly as a fragment of experimental drugs. For example, Kiss, Markó, and Guillaume (2011) described its synthesis as part of the experimental hepatitis C drug Telaprevir. They utilized enantioselective synthesis methods involving the conjugate addition of lithium amide and hydroxylation for the formation of stereogenic centers, highlighting its significance in drug development (Kiss, Markó, & Guillaume, 2011).

Conformational Analysis

Research by Casanovas et al. (2003) explored the conformational preferences of a similar compound, (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, using theoretical methods. This study provides insights into the structural behavior of cyclopropane analogs of amino acids, which are relevant for understanding the properties of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (Casanovas et al., 2003).

Antimycobacterial Activities

The compound has also been investigated for its antimycobacterial properties. Moreth et al. (2014) synthesized derivatives of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide and evaluated their activity against M. tuberculosis, finding that certain derivatives exhibit significant antimycobacterial activity (Moreth et al., 2014).

Synthesis of Bioactive Amino Alcohols

Research by Sharma and Chattopadhyay (1999) on the synthesis of bioactive amino alcohols mentioned compounds structurally related to (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. This demonstrates its relevance in the broader context of synthesizing bioactive compounds (Sharma & Chattopadhyay, 1999).

Renin Inhibition

Johnson (1982) explored the use of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide derivatives as renin inhibitors. This study highlighted the potential of these compounds in the development of medications targeting renin, an enzyme involved in blood pressure regulation (Johnson, 1982).

properties

IUPAC Name

(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDLVWKLIICSU-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)NC1CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648658
Record name (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

CAS RN

944716-73-8
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944716-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Reactant of Route 2
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Reactant of Route 3
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Reactant of Route 4
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Reactant of Route 5
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Reactant of Route 6
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Citations

For This Compound
1
Citations
BJ Littler, M Aizenberg, NB Ambhaikar… - … Process Research & …, 2015 - ACS Publications
The scale-up of a prototype HCV protease inhibitor (1) from gram scale in the laboratory to kilogram scale in the pilot plant is described. Key features of the optimization included the …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.